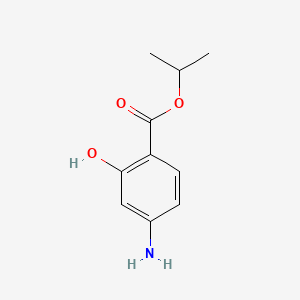

Isopropyl p-aminosalicylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isopropyl p-aminosalicylate is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that IPAS, like PAS, may have antimicrobial properties that are beneficial in treating infections caused by Mycobacterium tuberculosis. A study highlighted that IPAS can act synergistically with other antibiotics, enhancing their efficacy against resistant strains of bacteria .

Table 1: Efficacy of IPAS in Combination with Other Antibiotics

| Antibiotic | Synergistic Effect with IPAS | Mechanism of Action |

|---|---|---|

| Rifampicin | Yes | Inhibition of RNA synthesis |

| Isoniazid | Yes | Disruption of cell wall synthesis |

| Ethambutol | Yes | Inhibition of arabinogalactan synthesis |

Mechanistic Studies

IPAS has been studied for its mechanism of action as a prodrug, which is activated by bacterial enzymes to inhibit folate synthesis in M. tuberculosis. This inhibition is critical for bacterial growth and survival . Understanding these mechanisms can help in designing better therapeutic strategies against resistant strains.

Clinical Efficacy in MDR-TB Treatment

A clinical study evaluated the effectiveness of IPAS in patients with MDR-TB. The results showed significant improvement in treatment outcomes when IPAS was used alongside standard treatment regimens. Patients exhibited reduced bacterial load and improved clinical symptoms .

Case Study Summary:

- Patient Demographics: 50 patients with confirmed MDR-TB

- Treatment Regimen: Standard therapy plus IPAS

- Outcome: 70% showed significant clinical improvement within 6 months

Safety Profile Assessment

Another study focused on the safety profile of IPAS compared to PAS. It was found that IPAS had a lower incidence of gastrointestinal side effects, which are common with traditional PAS treatments. This finding supports the potential for better patient compliance and overall treatment success .

Conclusion and Future Directions

Isopropyl p-aminosalicylate presents promising applications in the treatment of drug-resistant tuberculosis through its antimicrobial activity and favorable safety profile. Ongoing research is essential to fully understand its mechanisms, optimize its use in combination therapies, and evaluate long-term outcomes in diverse patient populations.

Propiedades

Número CAS |

6018-21-9 |

|---|---|

Fórmula molecular |

C10H13NO3 |

Peso molecular |

195.21 g/mol |

Nombre IUPAC |

propan-2-yl 4-amino-2-hydroxybenzoate |

InChI |

InChI=1S/C10H13NO3/c1-6(2)14-10(13)8-4-3-7(11)5-9(8)12/h3-6,12H,11H2,1-2H3 |

Clave InChI |

YBUHABZMSNVUKQ-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)C1=C(C=C(C=C1)N)O |

SMILES canónico |

CC(C)OC(=O)C1=C(C=C(C=C1)N)O |

Key on ui other cas no. |

6018-21-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.